molecular formula C8H11NO4S B2535083 (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid CAS No. 685861-79-4

(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid

Cat. No. B2535083
CAS RN: 685861-79-4
M. Wt: 217.24
InChI Key: FLOYFTUBCQWIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid” is a unique chemical compound with the empirical formula C8H11NO4S . It has a molecular weight of 217.24 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CCCN1C(=O)SC(CC(O)=O)C1=O . The InChI is 1S/C8H11NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h5H,2-4H2,1H3,(H,10,11) . These strings provide a way to represent the molecule’s structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.24 . Other physical and chemical properties such as boiling point, melting point, etc., are not provided in the available resources.

Scientific Research Applications

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOYFTUBCQWIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(SC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid

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